9-Angeloylretronecine
Description
Structure
3D Structure
Properties
CAS No. |
6922-62-9 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1 |
InChI Key |
VYUQPLFRNDQDHW-BTRLNGJCSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CCN2C1C(CC2)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of 9 Angeloylretronecine
Plant Families Exhibiting 9-Angeloylretronecine Presence
The synthesis and accumulation of this compound have been primarily associated with a select group of plant families. These plants often produce such alkaloids as a defense mechanism against herbivores.
Boraginaceae Species
The Boraginaceae family, commonly known as the borage or forget-me-not family, is a significant source of various pyrrolizidine (B1209537) alkaloids, including this compound. Research has identified this compound in several genera within this family. The presence of this compound, alongside its isomer 7-angeloylretronecine, is a characteristic feature of many Boraginaceae species.
Asteraceae Species
The Asteraceae family, one of the largest families of flowering plants, also contains species that produce this compound. Notably, the genus Senecio is a well-documented source of this compound. Additionally, studies have identified this compound in Chromolaena odorata, an invasive tropical species.
Fabaceae Species
The Fabaceae, or legume family, is known for producing a wide array of pyrrolizidine alkaloids, particularly within the genus Crotalaria. While extensive research has been conducted on the alkaloid profiles of these plants, identifying compounds such as monocrotaline (B1676716) and usaramine, the specific presence of this compound is not prominently documented in available research.
Orchidaceae Species
The Orchidaceae family is another group of plants known to produce pyrrolizidine alkaloids. Genera such as Liparis have been studied for their alkaloid content. However, based on current scientific literature, the presence of this compound in this family has not been definitively established.
Convolvulaceae Species
The Convolvulaceae, or morning glory family, has been shown to produce this compound. In some species, it has been identified as the main pyrrolizidine alkaloid. This finding is significant as it highlights the diverse biosynthetic capabilities within this family.
Identification in Specific Plant Genera and Species
Detailed phytochemical analyses have led to the precise identification of this compound in various plant species. The following table summarizes some of the specific plants where this compound has been detected.
| Family | Genus | Species |
| Boraginaceae | Alkanna | Alkanna tinctoria |
| Alkanna | Alkanna orientalis | |
| Asteraceae | Senecio | Not specified |
| Chromolaena | Chromolaena odorata | |
| Convolvulaceae | Ipomoea | Ipomoea neei |
| Distimake | Distimake quinquefolius |
This table is based on available research and may not be exhaustive.
Research has shown that in the roots of Ipomoea neei and Distimake quinquefolius, this compound is the principal pyrrolizidine alkaloid detected.
Alkanna spp.
The genus Alkanna is a notable source of pyrrolizidine alkaloids, including this compound. Research has confirmed its presence in several species within this genus.
Alkanna orientalis : Phytochemical analyses have identified this compound in Alkanna orientalis.
Alkanna primuliflora : This species has been found to contain this compound.
Alkanna graeca : The presence of this compound has also been reported in Alkanna graeca.
Alkanna stribrnyi : Studies have confirmed that Alkanna stribrnyi produces this compound mdpi.com.
Echium spp.
Several species within the genus Echium are known to produce this compound. This compound is often found alongside other pyrrolizidine alkaloids.
Echium glomeratum : The methanolic extract of the whole plant of Echium glomeratum has been shown to contain this compound nih.govresearchgate.net.
Echium plantagineum : This species is a well-documented source of various pyrrolizidine alkaloids, with studies confirming the presence of this compound.
Echium rauwolfii : Analysis of this plant has revealed the presence of this compound among other minor alkaloids nih.gov.
Heliotropium spp.
The genus Heliotropium is recognized for its production of pyrrolizidine alkaloids. While direct isolation of this compound is noted, its N-oxide has also been identified.
Heliotropium bursiferum : Research on Heliotropium bursiferum has led to the isolation of this compound N-oxide from its aerial parts.
Heliotropium subulatum : While studies have confirmed the presence of various pyrrolizidine alkaloids in Heliotropium subulatum, the specific identification of this compound requires further direct confirmation.
Arnebia spp.
Arnebia euchroma is a significant species within this genus that has been investigated for its phytochemical constituents.
Arnebia euchroma : A mixture of two pyrrolizidine alkaloids, predominantly this compound (about 95%) and a smaller amount of 7-angeloylretronecine (about 5%), has been isolated from this plant mdpi.com.
Chromolaena odorata
This invasive plant species from the Asteraceae family is a known producer of a variety of secondary metabolites, including this compound.
Chromolaena odorata : this compound has been isolated from the roots and mature flower heads of this species researchgate.netresearchgate.neteurekaselect.com.
Distimake spp.
Within the Convolvulaceae family, the genus Distimake has been identified as a source of 1,2-unsaturated necine base pyrrolizidine alkaloids.
Distimake quinquefolius : this compound has been identified as the main alkaloid in this species mdpi.com.
Distimake cissoides : Similar to its congener, Distimake cissoides also features this compound as a primary alkaloid constituent mdpi.com.
Spatial Distribution within Plant Tissues
The concentration and presence of this compound can vary between different tissues of the same plant. Understanding this spatial distribution is crucial for phytochemical extraction and ecological studies.
Aerial Parts : In species like Heliotropium bursiferum, the N-oxide of this compound has been found in the aerial parts. General studies on Echium species indicate that pyrrolizidine alkaloids are primarily located in the foliar tissues.
Roots : The roots are a significant site of accumulation for this compound in several species. For instance, in Chromolaena odorata, it is found in the roots researchgate.netresearchgate.neteurekaselect.com. Similarly, in Distimake quinquefolius and Distimake cissoides, the roots are the primary location of this alkaloid mdpi.com. Studies on Arnebia euchroma have also identified the compound in root extracts.
Data Tables
Table 1: Natural Occurrence of this compound in Plant Species
| Family | Genus | Species | Reference(s) |
| Boraginaceae | Alkanna | A. orientalis | |
| Boraginaceae | Alkanna | A. primuliflora | mdpi.com |
| Boraginaceae | Alkanna | A. graeca | mdpi.com |
| Boraginaceae | Alkanna | A. stribrnyi | mdpi.com |
| Boraginaceae | Echium | E. glomeratum | nih.govresearchgate.net |
| Boraginaceae | Echium | E. plantagineum | |
| Boraginaceae | Echium | E. rauwolfii | nih.gov |
| Boraginaceae | Heliotropium | H. bursiferum | |
| Boraginaceae | Heliotropium | H. subulatum | |
| Boraginaceae | Arnebia | A. euchroma | mdpi.com |
| Asteraceae | Chromolaena | C. odorata | researchgate.netresearchgate.neteurekaselect.com |
| Convolvulaceae | Distimake | D. quinquefolius | mdpi.com |
| Convolvulaceae | Distimake | D. cissoides | mdpi.com |
Table 2: Spatial Distribution of this compound in Plant Tissues
| Species | Aerial Parts | Roots | Flower Heads | Reference(s) |
| Alkanna spp. | - | - | - | |
| Echium spp. | Present in foliar tissues | Present | - | |
| Heliotropium bursiferum | Present (as N-oxide) | - | - | |
| Arnebia euchroma | Present | Present | - | |
| Chromolaena odorata | - | Present | Present | researchgate.netresearchgate.neteurekaselect.com |
| Distimake quinquefolius | - | Present | - | mdpi.com |
| Distimake cissoides | - | Present | - | mdpi.com |
Note: A "-" indicates that specific data for this tissue was not available in the reviewed sources.
Detection in Naturally Contaminated Products (e.g., honey, feed)
The contamination of food and feed products with pyrrolizidine alkaloids, such as this compound, is a significant food safety concern. This contamination occurs when animals, including bees and livestock, forage on PA-containing plants. The alkaloids are then transferred to products like honey, milk, eggs, and meat, which can subsequently enter the human food chain.
Honey Contamination:
Honey can become contaminated with PAs when bees collect nectar from the flowers of PA-producing plants. While specific quantitative data for this compound in honey is not extensively documented in dedicated studies, research on general PA contamination in honey provides a relevant context. Various studies have detected a range of PAs in honey, often with concentrations varying based on the geographical origin and the predominant flora available to the bees.
Commonly detected PAs in honey include echimidine (B1671080), lycopsamine (B1675737), senecionine (B1681732), and retrorsine. The presence and concentration of these alkaloids are indicative of the botanical origin of the honey. For instance, honey from areas with abundant Echium species (Boraginaceae) is likely to contain echimidine and its derivatives. Similarly, honey from regions where Senecio species are prevalent may contain retronecine-type esters like this compound, although specific levels are not widely reported.
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary methods used for the detection and quantification of PAs in honey. nih.govresearchgate.net These methods are highly sensitive and can identify a wide range of PAs, even at low concentrations.
Interactive Data Table: Commonly Detected Pyrrolizidine Alkaloids in Honey (General Findings)
| Pyrrolizidine Alkaloid | Commonly Associated Plant Family | Typical Concentration Range in Contaminated Honey (µg/kg) |
| Echimidine | Boraginaceae (Echium spp.) | 1 - >1000 |
| Lycopsamine | Boraginaceae, Asteraceae | 1 - >500 |
| Senecionine | Asteraceae (Senecio spp.) | 1 - >100 |
| Retrorsine | Asteraceae (Senecio spp.) | 1 - >100 |
| Intermedine | Boraginaceae | 1 - >200 |
Note: This table represents general findings for common PAs and not specifically for this compound, for which detailed quantitative data in honey is scarce.
Animal Feed Contamination:
Animal feed can be contaminated with PAs through the accidental harvesting of PA-containing weeds along with intended crops like grains and forage. Livestock that consume this contaminated feed can accumulate PAs in their tissues and products. While there is a general concern about PA contamination in animal feed, specific research detailing the levels of this compound is limited. The focus of regulatory monitoring and research is often on the total PA content or a panel of the most common and toxic PAs.
Research Findings on PA Detection:
A study on various Senecio species using LC-MS identified this compound as one of the PAs present in these plants, highlighting the potential for its transfer into the food chain if these plants contaminate raw agricultural commodities. nih.govresearchgate.net
Research on honey contamination consistently shows that the PA profile of the honey is a direct reflection of the local flora. Therefore, in regions with a high prevalence of Senecio species known to produce this compound, its presence in local honey is plausible.
The development of advanced analytical methods, particularly LC-MS/MS, has enabled the sensitive detection of a broad spectrum of PAs in complex food matrices. These methods are crucial for monitoring the food supply and ensuring consumer safety.
Biosynthesis and Enzymatic Pathways of 9 Angeloylretronecine
Core Pyrrolizidine (B1209537) Alkaloid Biosynthesis Initiation
The formation of the foundational pyrrolizidine structure begins with the synthesis of the key intermediate, homospermidine. This process is initiated by the pathway-specific enzyme, homospermidine synthase, which utilizes precursors from primary polyamine metabolism.
Homospermidine synthase (HSS) is the first and committing enzyme in the biosynthesis of pyrrolizidine alkaloids. nih.govoup.com It catalyzes the initial pathway-specific step, controlling the total amount of alkaloid produced in the plant. nih.gov This enzyme is responsible for the formation of homospermidine, a rare polyamine that serves as the exclusive precursor for the necine base moiety of these alkaloids. nih.govnih.gov HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine. nih.gov Molecular studies have provided evidence that HSS evolved through the duplication of a gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism that is highly conserved among eukaryotes. oup.compnas.org
The biosynthesis of the necine base is fundamentally linked to primary metabolism through the polyamines putrescine and spermidine. nih.gov Both of these precursor molecules are derived from the amino acid arginine. wikipedia.org Putrescine and spermidine have been identified as efficient precursors for the formation of retronecine (B1221780). rsc.org In the HSS-catalyzed reaction, one C4 unit of the resulting homospermidine is derived from spermidine, while the other C4 unit comes from putrescine. cdnsciencepub.com While these precursors show dynamic turnover in plants, the product, homospermidine, does not exhibit metabolic activity other than its direct incorporation into PAs. nih.gov
| Precursor | Role in Biosynthesis | Originating Amino Acid |
| Putrescine | Provides one of the two C4 units for homospermidine formation. | Arginine wikipedia.org |
| Spermidine | Donates an aminobutyl moiety (the second C4 unit) to putrescine. | Arginine wikipedia.org |
Retronecine Necine Base Formation
Following the synthesis of homospermidine, a series of enzymatic reactions leads to the formation of the bicyclic retronecine base. This process involves oxidation, cyclization, and reduction steps.
The pathway proceeds through the oxidation of homospermidine, which initiates a cyclization event to form pyrrolizidine-1-carbaldehyde. wikipedia.org This intermediate is then reduced to yield 1-hydroxymethylpyrrolizidine. wikipedia.org Subsequent desaturation and hydroxylation steps ultimately form retronecine, which is the most frequently observed necine base in pyrrolizidine alkaloids. wikipedia.orgnih.gov Tracer feeding experiments have confirmed that homospermidine is incorporated intact into the necine base structure. nih.gov The stereochemistry of the formation involves an alcohol dehydrogenase (ADH)-catalyzed reduction of the carbaldehyde intermediate. nih.gov
Biosynthesis of Angelic Acid Necic Moiety
The angelic acid portion of 9-Angeloylretronecine is synthesized through a separate pathway derived from amino acid metabolism. Angelic acid is the cis isomer of 2-methyl-2-butenoic acid. wikipedia.org
The biosynthesis of angelic acid primarily proceeds from the amino acid L-isoleucine. nih.gov The pathway involves several key enzymatic steps:
Deamination: L-isoleucine is first deaminated.
Decarboxylation: The resulting ketocarboxylic acid is decarboxylated, likely with the concurrent attachment of coenzyme A to yield 2-methylbutyryl-CoA.
Hydroxylation and Dehydration: This intermediate is hydroxylated and subsequently dehydrated to form tiglyl-CoA.
Isomerization: Tiglyl-CoA, the trans isomer, is then isomerized to form angelyl-CoA, the activated cis form of angelic acid. nih.gov
While L-isoleucine is the direct precursor, other amino acids such as L-threonine, L-valine, and L-leucine have also been found to be incorporated, as they can serve as precursors for the synthesis of L-isoleucine itself. nih.govwikipedia.org
| Amino Acid | Role in Angelic Acid Biosynthesis |
| L-Isoleucine | Primary and direct precursor. nih.gov |
| L-Threonine | Acts as a precursor for L-isoleucine synthesis. nih.gov |
| L-Valine | Acts as a precursor for L-isoleucine synthesis. nih.gov |
| L-Leucine | Acts as a precursor for L-isoleucine synthesis. nih.gov |
Esterification Mechanism at the C-9 Position of Retronecine
The final step in the biosynthesis of this compound is the joining of the retronecine base and the angelic acid moiety. This occurs through an esterification reaction specifically at the C-9 position of the retronecine molecule.
The mechanism involves the transfer of the activated angelic acid residue from angelyl-CoA to the 9-hydroxy group of the retronecine base. nih.gov During this enzymatic transfer, coenzyme A is released, forming the final ester linkage. nih.gov This acylation with an activated necic acid is the terminal step that connects the two biosynthetic pathways. wikipedia.org Enzymatic hydrolysis studies on related diesters have shown that the allylic 9-ester group is a primary site of reaction, indicating its accessibility and role in the molecule's structure. nih.gov
Genetic and Molecular Evolutionary Aspects of Biosynthetic Enzymes
The biosynthesis of pyrrolizidine alkaloids (PAs), including this compound, offers a compelling case study in the evolution of plant specialized metabolism. The genetic underpinnings of this pathway reveal a history of gene duplication, functional divergence, and adaptation, primarily centered on the evolution of homospermidine synthase (HSS), the first committed enzyme in the pathway.
Gene Duplication and Diversification in PA Biosynthesis
The evolutionary origin of PA biosynthesis is a story of molecular recruitment from primary metabolism. oup.comsemanticscholar.orgpnas.org The gene encoding homospermidine synthase (HSS) evolved from the gene for deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational activation of eukaryotic initiation factor 5A (eIF5A). oup.compnas.orgnih.gov This evolutionary leap was facilitated by gene duplication, a common mechanism for generating novel biochemical functions in plants. semanticscholar.orgnih.govaocs.org
Following a duplication event of the ancestral dhs gene, one copy retained its original, vital function in primary metabolism, while the second copy was freed from strong purifying selection. semanticscholar.org This "spare" copy then underwent a process of neofunctionalization, accumulating mutations that altered its substrate specificity and led to the emergence of HSS activity. semanticscholar.orgnih.gov Specifically, HSS evolved to catalyze the formation of homospermidine from putrescine and spermidine, the first specific step in the biosynthesis of the necine base of PAs. oup.com
Phylogenetic analyses have revealed that this gene duplication event did not happen just once. Instead, HSS has evolved independently on multiple occasions across different angiosperm lineages that produce PAs. nih.govwikipedia.org This remarkable instance of convergent evolution highlights the strong selective advantage conferred by PA-mediated chemical defense against herbivores. oup.com For example, independent recruitment of HSS from DHS has been documented in the Boraginaceae, Asteraceae (with at least two separate events in the Senecioneae and Eupatorieae tribes), and monocots. nih.gov
This repeated evolution from a single-copy gene in primary metabolism is noteworthy. researchgate.net While gene families often provide the raw material for new functions, the recruitment of the single-copy dhs gene underscores the potent evolutionary pressure driving the emergence of PA biosynthesis. researchgate.net The diversification of the PA pathway beyond the initial step catalyzed by HSS is characterized by a high degree of plasticity, suggesting that while the recruitment of HSS is a conserved evolutionary event, the subsequent tailoring of the PA structures is more evolutionarily flexible.
Functional Optimization and Selective Pressure on HSS Genes
The transition from DHS to HSS was not merely a matter of gene duplication but also involved a period of functional optimization under various selective pressures. nih.gov After the initial duplication, the new hss gene copy likely experienced relaxed functional constraints, allowing for the accumulation of mutations. nih.gov This was followed by periods of positive Darwinian selection, favoring mutations that enhanced the new HSS function. nih.gov
A key functional divergence between DHS and HSS is the loss of the ability to bind the eIF5A precursor protein. plos.org While DHS efficiently binds and modifies eIF5A, HSS has lost this capability, instead favoring the use of putrescine as a substrate to produce homospermidine. plos.org Interestingly, DHS itself exhibits a low level of HSS activity as a side reaction. plos.org The evolution of HSS can be seen as the optimization of this ancestral side activity. plos.org Site-specific mutagenesis experiments have confirmed that a few key amino acid substitutions are sufficient to convert a DHS into a functional HSS, underscoring the molecular feasibility of this evolutionary transition. nih.gov
Once established, the hss genes have been subject to purifying selection to maintain their defensive function. However, in some plant lineages, there is evidence of "defense de-escalation," where the hss gene has been lost or has become a pseudogene. nih.gov This can occur when specialist herbivores adapt to and even co-opt the plant's chemical defenses, leading to selective pressure to reduce or eliminate the production of these compounds. nih.gov
The table below summarizes the key evolutionary events in the development of HSS.
| Evolutionary Event | Description | Key Molecular Changes |
| Gene Duplication | The ancestral deoxyhypusine synthase (dhs) gene undergoes duplication, providing a redundant copy. | Creation of a paralogous gene. |
| Neofunctionalization | The duplicated gene copy accumulates mutations and acquires a new function. | Alteration of substrate binding sites, leading to preferential binding of putrescine over the eIF5A precursor. |
| Positive Selection | Natural selection favors mutations that enhance the new homospermidine synthase (HSS) activity. | Fixation of advantageous amino acid substitutions in the HSS protein. |
| Functional Divergence | HSS loses the ability to efficiently bind and modify the eIF5A precursor protein. | Loss of the ancestral protein-protein interaction capability. |
| Regulatory Divergence | The expression pattern of the hss gene diverges from that of the constitutively expressed dhs gene. | Evolution of new regulatory elements that restrict hss expression to specific tissues, such as the roots. |
Intracellular Localization of Biosynthetic Steps
The biosynthesis of this compound, like other pyrrolizidine alkaloids, is a spatially organized process, with specific steps localized to particular tissues and likely to distinct subcellular compartments. While the complete pathway has not been fully elucidated at the subcellular level, studies on the localization of key enzymes and intermediates provide significant insights.
In many PA-producing species, including those in the Asteraceae family, the primary site of PA biosynthesis is the roots. pnas.org The first committed enzyme, homospermidine synthase (HSS), has been localized to specific cells within the root. nih.gov For instance, in Senecio vernalis, HSS expression is confined to distinct groups of endodermal and adjacent cortex cells that are situated opposite the phloem. nih.gov This strategic location is thought to facilitate the efficient loading of the synthesized PAs into the phloem for transport to other parts of the plant, such as the shoots and inflorescences, where they accumulate for defense. pnas.orgnih.gov
The precise subcellular compartments where the enzymatic reactions of the PA pathway occur are less well-defined. However, based on the nature of the biochemical transformations and knowledge from other specialized metabolic pathways, a hypothetical model can be proposed. The initial steps involving soluble enzymes like HSS are likely to occur in the cytoplasm . nih.gov
Subsequent steps, such as the oxidation of homospermidine and the cyclization to form the retronecine core, may involve membrane-associated enzymes. The enzymes responsible for the biosynthesis of the angelic acid moiety, which is derived from the amino acid L-isoleucine, are also likely to have specific subcellular localizations. nih.gov The activation of angelic acid to angeloyl-CoA, a prerequisite for its esterification with retronecine, is catalyzed by an acyl-CoA synthetase. In other metabolic pathways, such enzymes are often found in the endoplasmic reticulum or plastids . aocs.org
The final esterification step, where angeloyl-CoA is combined with retronecine, is catalyzed by an acyltransferase. The subcellular location of this final step in this compound biosynthesis is not yet definitively known. The resulting PA N-oxides are the primary transport forms and are stored in the vacuole . nih.gov
The table below outlines the likely cellular and subcellular locations for the key stages in this compound biosynthesis.
| Biosynthetic Stage | Key Reaction(s) | Putative Cellular Location | Putative Subcellular Compartment(s) |
| Necine Base Formation | Synthesis of homospermidine by HSS; oxidation and cyclization to retronecine. | Root endodermal and cortex cells. nih.gov | Cytoplasm (HSS); potentially ER-associated enzymes for later steps. |
| Necic Acid Formation | Biosynthesis of angelic acid from L-isoleucine and its activation to angeloyl-CoA. | Root cells. | Cytoplasm, Mitochondria, or Plastids. |
| Esterification | Transfer of the angeloyl group from angeloyl-CoA to the retronecine base. | Root cells. | Cytoplasm or Endoplasmic Reticulum. |
| Transport and Storage | Translocation of the final PA N-oxide from the roots to the shoots. | Phloem sieve tubes. | Vacuole (for storage in accumulating tissues). nih.gov |
Isolation and Purification Methodologies for 9 Angeloylretronecine
Extraction Techniques from Biological Matrices
The initial step in isolating 9-Angeloylretronecine involves extracting the crude alkaloid mixture from the plant material. Several standard techniques are employed, each with specific advantages and procedural nuances.
Maceration is a simple and widely used solid-liquid extraction technique that involves soaking the plant material in a solvent for a specific period with occasional agitation. nih.govquestjournals.org The process relies on diffusion and osmosis to transfer the alkaloids from the plant cells into the solvent. nih.gov For PA extraction, the plant material is typically ground into a powder and immersed in the chosen solvent in a closed container for a period that can range from hours to several weeks. nih.govnih.gov The duration is crucial for achieving maximum extraction efficiency. questjournals.org For instance, a study on red onion skin showed variations in yield with maceration times of 24, 36, and 48 hours. questjournals.org While straightforward, disadvantages include long extraction times. arcjournals.org The process is suitable for thermolabile compounds as it is often conducted at room temperature. arcjournals.org
Percolation is a continuous extraction process where the solvent is allowed to flow slowly through a packed bed of the powdered plant material in a vessel called a percolator. nih.govarcjournals.org This method offers a more efficient extraction compared to maceration because the continuous flow of fresh solvent maintains a steep concentration gradient, enhancing the diffusion of alkaloids from the plant matrix. arcjournals.org The process typically involves initial size reduction of the drug, followed by moistening the powder with the solvent (imbibition), packing it into the percolator, and then allowing it to stand for a period to macerate before the continuous downward flow of the solvent begins. arcjournals.org It is frequently used for preparing tinctures and fluid extracts. arcjournals.org
Soxhlet extraction is a continuous solid-liquid extraction method that provides an efficient means of removing compounds from a solid matrix. epa.gov The powdered plant material is placed in a thimble, which is then positioned in the main chamber of the Soxhlet extractor. nih.gov The extraction solvent is heated in a flask, and its vapor travels up a distillation arm, condenses, and drips down into the thimble containing the solid. nih.govyoutube.com When the liquid level in the chamber reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. youtube.com This cycle is repeated, ensuring the material is constantly extracted with fresh solvent. epa.gov While highly effective, a significant drawback is the potential for thermal degradation of the target compounds due to prolonged exposure to the solvent's boiling point. mdpi.comphytojournal.com For PAs, which can exist as N-oxides, prolonged refluxing with a solvent like methanol (B129727) can cause a significant reduction of the PA N-oxides to their corresponding tertiary alkaloids. phytojournal.com
Table 1: Comparison of Extraction Techniques for Pyrrolizidine (B1209537) Alkaloids
| Technique | Principle | Advantages | Disadvantages | Typical Duration |
|---|---|---|---|---|
| Maceration | Soaking the material in a solvent. nih.gov | Simple, suitable for thermolabile compounds. arcjournals.org | Time-consuming, may result in incomplete extraction. arcjournals.org | Hours to weeks. nih.govnih.gov |
| Percolation | Continuous downward flow of solvent through the material. arcjournals.org | More efficient than maceration, maintains concentration gradient. arcjournals.org | Requires more specialized equipment (percolator). | 24-25 hours for initial maceration. arcjournals.org |
| Soxhlet Extraction | Continuous extraction with freshly distilled solvent. epa.gov | Highly efficient, requires less solvent over time. nih.gov | Potential for thermal degradation of compounds. mdpi.comphytojournal.com | Hours (e.g., 4, 12, or 24 hours). researchgate.net |
Selection of Extraction Solvent Systems
The solubility of PAs, including this compound, dictates the choice of solvent. PAs and their N-oxides are generally more soluble in polar solvents and dilute acids than in nonpolar solvents like hexane. mdpi.com
The basic nature of the tertiary amine group in most PAs allows for the use of acidified water for extraction. The acid converts the alkaloids into their corresponding salts, which are highly soluble in aqueous solutions. A common procedure involves soaking the powdered plant material in a dilute acid solution, such as 0.2% to 2.5% hydrochloric acid (HCl). nih.govresearchgate.netpcom.edu This acidic extract can then be washed with a nonpolar organic solvent like dichloromethane (B109758) or petroleum ether to remove neutral compounds such as fats and chlorophyll. up.ac.za Subsequently, the aqueous solution is made basic, converting the alkaloid salts back to their free base form, which can then be extracted using an organic solvent. up.ac.za
A variety of organic solvents are used for the extraction of PAs, often chosen based on polarity. mdpi.com
Methanol and Ethanol (B145695): These polar protic solvents are highly effective for extracting both the free base PAs and their more polar N-oxide forms. mdpi.comresearchgate.netup.ac.za Plant material is often extracted with hot or cold ethanol or methanol. researchgate.netup.ac.za In some methods, methanol is acidified with an organic acid, such as 1% tartaric acid, to improve extraction yields. mdpi.comresearchgate.net
Chloroform (B151607) and Dichloromethane: These nonpolar organic solvents are typically used in liquid-liquid extraction steps after the initial extraction. up.ac.za For example, after an acidic aqueous extraction, the solution is basified, and the free PAs are then partitioned into chloroform or dichloromethane. pcom.eduup.ac.za
Ethyl Acetate (B1210297): Similar to chloroform and dichloromethane, ethyl acetate is used to extract the free base alkaloids from a basified aqueous solution. up.ac.za
The efficiency of extraction can be significantly influenced by the solvent choice. One study found that a 1% methanolic solution of tartaric acid gave the highest yields, followed by methanol, and then 2.5% aqueous hydrochloric acid. nih.gov
Table 2: Common Solvent Systems for Pyrrolizidine Alkaloid Extraction
| Solvent/System | Type | Target Form of Alkaloid | Typical Use | Reference |
|---|---|---|---|---|
| Hydrochloric Acid (0.2-2.5%) | Acidified Aqueous | Alkaloid Salts | Initial extraction from plant material. | nih.govresearchgate.netpcom.edu |
| Methanol | Polar Organic | Free Bases and N-Oxides | Direct extraction, often with heating or in Soxhlet. | mdpi.comresearchgate.netup.ac.za |
| Ethanol | Polar Organic | Free Bases and N-Oxides | Direct extraction, often with heating or in Soxhlet. | phytojournal.comresearchgate.netup.ac.za |
| Chloroform | Nonpolar Organic | Free Bases | Liquid-liquid extraction from basified aqueous solutions. | pcom.eduup.ac.za |
| Dichloromethane | Nonpolar Organic | Free Bases | Liquid-liquid extraction from basified aqueous solutions. | up.ac.za |
| Ethyl Acetate | Moderately Polar Organic | Free Bases | Liquid-liquid extraction from basified aqueous solutions. | up.ac.za |
| Methanol with Tartaric Acid | Acidified Organic | Free Bases and N-Oxides | Direct extraction to enhance yield. | mdpi.comresearchgate.net |
pH Control and Manipulation during Extraction
The extraction of this compound, a pyrrolizidine alkaloid (PA), is significantly influenced by pH. PAs exist in two main forms: the free base and the N-oxide. These forms have different polarities and solubilities, which can be exploited during extraction through pH manipulation.
Pyrrolizidine alkaloids are typically extracted from plant material using an acidic aqueous solution. In this acidic environment, the alkaloids are protonated, forming salts that are soluble in the aqueous phase. This allows for their separation from non-polar compounds like fats and chlorophyll, which can be removed by washing with a non-polar organic solvent such as dichloromethane or petroleum ether. up.ac.za
To extract the free base PAs from the acidic aqueous solution, the pH is raised by adding a base, such as ammonia (B1221849), to make the solution alkaline. up.ac.za In a basic environment, the protonated alkaloids are converted back to their less polar free base form. These free bases are more soluble in organic solvents and can then be extracted from the aqueous phase using a solvent like chloroform or dichloromethane. up.ac.za For instance, in the extraction of PAs from rat serum, the samples were made alkaline with ammonia before extraction with dichloromethane. up.ac.za Similarly, in another method, honey was acidified to remove fat-soluble materials, and then basified for the extraction of PAs with chloroform. up.ac.za
Neutralization to a pH of 7 is another crucial step in some protocols, particularly before solid-phase extraction (SPE). bund.de This is often controlled using indicator strips to ensure the correct pH is achieved. bund.de
Reduction of N-Oxide Forms during Isolation
Pyrrolizidine alkaloid N-oxides are polar, water-soluble compounds that often coexist with their corresponding free bases in plants. up.ac.zaphytojournal.com Due to their high polarity, N-oxides are not easily extracted with common organic solvents. up.ac.za To facilitate their isolation and analysis, N-oxides are often reduced to their corresponding tertiary free bases.
A common method for this reduction is the use of zinc dust in an acidic solution. up.ac.za The plant extract is typically divided into two portions. One portion is analyzed for the free base content, while the other is treated with zinc dust to reduce the N-oxides to their corresponding free bases. The total alkaloid content is then determined in the reduced fraction, and the N-oxide content can be calculated by the difference. up.ac.za
It is important to note that the reduction of N-oxides can also occur unintentionally during the extraction process. For example, prolonged refluxing with methanol, a common method for PA extraction, can cause a significant reduction of the N-oxides present in the initial plant material. phytojournal.com This thermal reduction is not a simple consequence of heating, as heating pure PA N-oxides in the absence of plant material does not result in their reduction. phytojournal.com This suggests that other components in the plant matrix may facilitate this reduction at elevated temperatures. Therefore, to obtain high levels of PA N-oxides, extraction should be performed at room temperature. phytojournal.com
The bioreduction of N-oxides can also be mediated by biological systems, such as intestinal microbiota and hepatic cytochrome P450 monooxygenases. researchgate.net
Chromatographic Separation Techniques
Column Chromatography (CC)
Column chromatography is a fundamental purification technique used to isolate individual compounds from a mixture. semanticscholar.orgyoutube.com In the context of this compound and other pyrrolizidine alkaloids, column chromatography is employed to separate the target compound from other alkaloids and plant constituents present in the crude extract. semanticscholar.orgresearchgate.net
The process involves packing a glass column with a stationary phase, typically silica (B1680970) gel. semanticscholar.orgyoutube.com The crude extract, mixed with a small amount of silica gel, is then loaded onto the top of the column. semanticscholar.org A solvent or a mixture of solvents, known as the mobile phase, is passed through the column. semanticscholar.orgyoutube.com The separation is based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. semanticscholar.org Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a higher affinity for the mobile phase will move faster, leading to their separation. semanticscholar.org
The separated compounds are collected in fractions as they elute from the column. youtube.comyoutube.com The composition of each fraction is then typically analyzed using a simpler and faster technique like Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound. semanticscholar.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient and widely used technique for the separation, identification, and quantification of compounds, including pyrrolizidine alkaloids like this compound. researchgate.netnih.govmdpi.comru.ac.th It offers superior resolution and sensitivity compared to column chromatography. mdpi.com
In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The separation principle is similar to column chromatography, relying on the differential partitioning of the analytes between the stationary and mobile phases. mdpi.com
For the analysis of PAs, reversed-phase columns, such as C12 or C18, are commonly used. nih.gov The mobile phase often consists of a mixture of an aqueous solution (sometimes with a modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol. nih.govru.ac.th A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures of PAs. nih.govru.ac.th
Detection is typically achieved using a UV detector or, for higher sensitivity and structural information, a mass spectrometer (LC-MS). researchgate.netnih.gov The lack of strong chromophores in the structure of many PAs can make UV detection less sensitive. nih.gov LC-MS, on the other hand, provides high sensitivity and specificity, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov
| Parameter | Value | Reference |
| Column | Phenomenex Synergi MAX-RP C12 (4 µm, 250 x 4.6 mm) | nih.gov |
| Mobile Phase | A: 1% formic acid in water; B: Acetonitrile | nih.gov |
| Gradient | 5% B to 28% B over 25 min, hold at 28% B for 30 min, then to 95% B for 10 min, hold for 10 min | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Column Temperature | 25°C | nih.gov |
| Detection | ESI-MS | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. nih.govresearchgate.netrsc.org
For the analysis of pyrrolizidine alkaloids, GC-MS is a popular method. researchgate.net However, a significant limitation is that PAs, and especially their N-oxides, are generally not volatile enough for direct GC analysis. mdpi.com Therefore, a derivatization step is often required to increase their volatility. Furthermore, the high temperatures used in the GC inlet can cause the decomposition of some PAs. nih.gov PA N-oxides cannot be directly identified using GC-MS and require reduction to their corresponding free bases prior to analysis. mdpi.com
In a typical GC-MS analysis of PAs, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. nih.gov The column contains a stationary phase, and separation occurs based on the compounds' boiling points and their interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum is used for identification. researchgate.net
| Parameter | Value | Reference |
| Instrument | Agilent 7820A Gas Chromatograph | nih.gov |
| Column | HP-5-ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1.2 mL/min (constant flow) | nih.gov |
| Injector | Agilent G4513A | nih.gov |
| Detector | Mass Spectrometer | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed. merckmillipore.comiipseries.orgresearchgate.netnih.gov It is a valuable tool for the qualitative and quantitative analysis of compounds in complex mixtures, such as herbal extracts. iipseries.orgresearchgate.netnih.gov
HPTLC utilizes plates coated with a stationary phase of a smaller and more uniform particle size compared to conventional TLC plates. merckmillipore.comiipseries.org This results in sharper and more compact bands, leading to better separation. merckmillipore.com The process involves applying the sample as a narrow band onto the HPTLC plate, developing the plate in a chamber with a suitable mobile phase, and then visualizing the separated bands. iipseries.org
HPTLC is particularly useful for fingerprinting medicinal plants and screening for the presence of specific compounds. researchgate.net It allows for the simultaneous analysis of multiple samples and standards on the same plate, which enhances the accuracy and precision of quantification. iipseries.org Detection can be done under UV light or by spraying the plate with a derivatizing reagent to visualize the spots. sciencepub.net
| Feature | HPTLC | Classical TLC | Reference |
| Mean Particle Size | 5 - 6 µm | 10 - 12 µm | merckmillipore.com |
| Particle Size Distribution | 4 - 8 µm | 5 - 20 µm | merckmillipore.com |
| Layer Thickness | 200 µm (or 100 µm) | 250 µm | merckmillipore.com |
| Typical Migration Distance | 3 - 6 cm | 10 - 15 cm | merckmillipore.com |
| Typical Separation Time | 3 - 20 min | 20 - 200 min | merckmillipore.com |
| Sample Volume | 0.1 - 0.5 µl | 1 - 5 µl | merckmillipore.com |
| Detection Limits (Absorption) | 100 - 500 pg | 1 - 5 ng | merckmillipore.com |
| Detection Limits (Fluorescence) | 5 - 10 pg | 50 - 100 pg | merckmillipore.com |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an advanced analytical technique particularly suited for the separation of polar and ionic compounds such as alkaloids, amino acids, and sugars. mdpi.com The retention mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions. chromatographyonline.com It operates with a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This creates an immobilized water layer on the stationary phase, into which polar analytes like this compound can partition.
The unique capabilities of HILIC make it a promising alternative to traditional ion-pair reversed-phase liquid chromatography (IP-RPLC) for separating complex mixtures. chromatographyonline.com For compounds like pyrrolizidine alkaloids (PAs), which are polar, HILIC combined with mass spectrometry (MS) can provide a method with high sensitivity and specificity. mdpi.com The separation is based on the differences in the physical and chemical properties of the molecules, such as polarity and solubility. mdpi.com
Key variables in developing a HILIC method that can be optimized for the separation of this compound and related PAs include ionic strength, temperature, mobile phase composition, and the gradient. chromatographyonline.com
| Parameter | Description | Potential Impact on Separation |
| Stationary Phase | Typically silica or polymer-based materials with bonded polar functional groups. | Determines the primary interaction mechanism with the analyte. |
| Mobile Phase | High organic content (e.g., acetonitrile) with a small aqueous component (e.g., water with buffers like ammonium (B1175870) formate). mdpi.com | The water content is crucial for forming the aqueous layer on the stationary phase, influencing analyte partitioning and retention. |
| Ionic Strength | Controlled by the concentration of buffer salts in the mobile phase. | Affects electrostatic interactions between the analyte and the stationary phase, influencing selectivity. chromatographyonline.com |
| Temperature | Can alter the viscosity of the mobile phase and the kinetics of mass transfer. | Lower mobile phase temperatures can favor diastereomer selectivity. chromatographyonline.com |
| pH | Controls the ionization state of the analyte and the stationary phase. | Significantly impacts retention and peak shape, especially for ionizable compounds like alkaloids. |
Flash Chromatography
Flash chromatography is a rapid and cost-effective purification technique widely used for intermediate steps in pharmaceutical synthesis and for isolating natural products. windows.net It operates on the same principles as traditional column chromatography but utilizes pressure to force the solvent through the column more quickly, significantly reducing purification time. orgsyn.org This method is particularly effective for purifying crude samples, such as plant extracts containing this compound, before further high-resolution polishing steps.
The process typically involves a two-step approach: first, a preliminary analysis using a technique like High-Performance Liquid Chromatography (HPLC) to develop a suitable separation method, and second, scaling this method to the flash chromatography system. windows.net Modern flash chromatography systems can be automated and use pre-packed columns with smaller particle sizes (e.g., 20–40 µm) and large pore sizes, which provide increased resolution and efficient separation of complex mixtures. orgsyn.orgbiotage.combiotage.com
A typical workflow for purifying this compound from a crude plant extract using flash chromatography might involve the following steps:
Sample Preparation: The crude extract is dissolved in a minimal amount of solvent or adsorbed onto a solid support like Celite. orgsyn.org
Column Selection: A column with an appropriate stationary phase (commonly silica gel or a reversed-phase C18 material) is chosen based on the polarity of this compound. windows.netbiotage.com
Solvent System Development: An optimal solvent system (eluent) is determined through thin-layer chromatography (TLC) or analytical HPLC to achieve good separation between the target compound and impurities. windows.net
Elution and Fraction Collection: The sample is loaded onto the column, and the eluent is pumped through under pressure. Fractions are collected as they exit the column and are subsequently analyzed for purity.
| Parameter | Detail | Purpose |
| Stationary Phase | Silica gel (40-63 μm particle size) is common for normal-phase separation of polar compounds. orgsyn.org | Provides a high surface area for interaction and separation. |
| Mobile Phase | A mixture of solvents (e.g., hexanes and ethyl acetate) is used, often in a gradient to improve separation. orgsyn.org | The polarity of the mobile phase is adjusted to control the elution speed of the compounds. |
| Pressure | Gentle air or pump pressure is applied to achieve a rapid flow rate. orgsyn.org | Speeds up the separation process compared to gravity-fed column chromatography. |
| Loading Capacity | Higher than analytical HPLC, allowing for the purification of larger sample quantities. biotage.com | Suitable for preparative-scale isolation from crude extracts. |
Strategies for Optimizing Extraction Efficiency and Standardization
The efficient extraction of this compound from plant materials is a fundamental prerequisite for its subsequent analysis and purification. nih.govresearchgate.net The yield and purity of bioactive compounds are greatly influenced by the efficacy of the chosen plant extraction technique. jocpr.com Therefore, optimizing extraction methods is crucial to maximize potential benefits while ensuring cost-effectiveness. jocpr.comjocpr.com
Several parameters can be adjusted to optimize the extraction process. jocpr.com Key variables include the choice of solvent, temperature, time, and the solvent-to-material ratio. jocpr.com Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction times and improve efficiency by enhancing mass transfer and breaking down plant cell walls. jocpr.com For pyrrolizidine alkaloids, high-pressure extraction (HPE) has also been investigated to improve removal efficiency from plant matrices. researchgate.net
The choice of solvent is a critical factor, with considerations for polarity, selectivity, and toxicity. jocpr.comjocpr.com For PAs, a variety of extraction procedures have been reported, with the nature of the solvent and the applied technique leading to significant differences in the obtained content. researchgate.net
| Optimization Strategy | Parameters to Control | Rationale |
| Solvent Selection | Polarity, selectivity, toxicity, cost. jocpr.com | The solvent must effectively dissolve the target compound (this compound) while minimizing the co-extraction of undesirable compounds. jocpr.com |
| Temperature | Varies depending on the method (e.g., room temperature for maceration, above boiling point for MAE). researchgate.net | Balances extraction efficiency with the risk of thermal degradation of sensitive compounds like alkaloids. jocpr.com |
| Extraction Time | Can range from minutes (MAE, UAE) to hours or days (maceration). jocpr.com | Must be sufficient to maximize yield without compromising the integrity of the compound. jocpr.com |
| Pressure | Can range from atmospheric to high pressure (e.g., 0.1–200 MPa for HPE). researchgate.net | High pressure can enhance solvent penetration into the plant matrix, improving extraction. researchgate.net |
| pH | Acidic or alkaline conditions. | Alkaline hydrolysis, for instance, can weaken cell wall components, aiding in the release of intracellular compounds. mdpi.com |
Given the toxic effects of many PAs, standardization of extraction and analysis is essential for achieving appropriate safety levels and ensuring consistency in research and potential applications. nih.govresearchgate.net Optimization ensures batch-to-batch consistency, which is crucial for maintaining product quality and efficacy. jocpr.com The development of standardized and efficient extraction protocols, along with sensitive analytical methods, is required to address public health concerns related to these compounds. nih.govresearchgate.net
Structural Elucidation and Advanced Characterization Techniques for 9 Angeloylretronecine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules, including complex alkaloids. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-Dimensional NMR (e.g., ¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each proton and carbon atom within the 9-Angeloylretronecine molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). Key signals for this compound would include those for the olefinic proton on the retronecine (B1221780) core, the protons adjacent to the nitrogen and oxygen atoms, and the characteristic signals of the angeloyl moiety, including the vinyl proton and two methyl groups.
The ¹³C NMR spectrum complements the ¹H data by providing the number of chemically non-equivalent carbon atoms. Diagnostic signals for this compound include those for the carbonyl carbon of the ester group, the olefinic carbons in both the retronecine and angeloyl parts, and the carbons bonded to nitrogen and oxygen.
Representative 1D NMR Data for this compound Moiety
| Atom Position (Retronecine Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~5.8 | ~134 |
| H-9 | ~4.8 | ~62 |
| H-7 | ~4.2 | ~75 |
| H-8 | ~4.0 | ~78 |
| H-3, H-5 | ~3.4, ~3.9 | ~54, ~56 |
| H-6 | ~2.0, ~2.7 | ~35 |
| Atom Position (Angeloyl Moiety) | ||
| H-3' | ~6.1 | ~138 |
| C-1' | - | ~167 |
| C-2' | - | ~128 |
| CH₃-4' | ~2.0 | ~16 |
| CH₃-5' | ~1.9 | ~21 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled based on typical values for retronecine esters.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, ROESY)
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the pyrrolizidine (B1209537) ring system, helping to establish the connectivity of the necine base.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). This technique is instrumental in definitively assigning the chemical shifts of carbons that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to three bonds). This is vital for connecting different parts of the molecule. For instance, HMBC would show a correlation from the H-9 protons of the retronecine core to the C-1' carbonyl carbon of the angeloyl group, confirming the esterification site.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals the spatial proximity of protons, regardless of whether they are connected through bonds. ROESY is particularly useful for determining the relative stereochemistry of the molecule by showing through-space correlations between protons on different parts of the structure.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While highly sensitive, its application to pyrrolizidine alkaloids (PAs) can be challenging, as the high temperatures required for gasification may cause decomposition of thermally labile compounds. For analysis of PAs in complex mixtures like honey, some GC-MS methods involve chemical reduction of all PAs to their common necine base (e.g., retronecine), which is then derivatized for analysis. This provides a total PA content but loses the structural information of the individual alkaloids.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. For this compound (C₁₃H₁₉NO₃), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass, providing a high degree of confidence in its identification.
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)
ESI-QTOF-MS is a modern, highly effective technique for analyzing PAs. Electrospray ionization (ESI) is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. The QTOF analyzer provides high-resolution and accurate mass data for both the parent ion and its fragment ions. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, which provides key structural information. Unsaturated PAs like this compound exhibit characteristic fragmentation patterns, often involving the loss of the ester side chain and cleavage of the necine core, yielding diagnostic ions.
Characteristic Mass Fragments for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 238 | Protonated molecular ion |
| Fragment | 138 | Characteristic ion for retronecine-type PAs, indicating the necine base core after loss of the angeloyl group. |
| Fragment | 120 | Characteristic fragment of the unsaturated necine base. |
Analysis of Mass Spectrometric Fragmentation Patterns
Mass spectrometry is a powerful tool for the structural analysis of this compound, providing valuable information about its molecular weight and fragmentation pathways. The fragmentation of pyrrolizidine alkaloids (PAs) is highly characteristic and aids in identifying the necine base and the ester side chains.
For retronecine-type PAs, such as this compound, the mass spectra are typically characterized by a prominent fragment ion of the retronecine base. The N-oxide of this compound, a closely related compound, has been studied in detail, and its fragmentation pattern provides significant insights. The mass spectrum of 9-O-Angeloylretronecine-N-oxide shows a base peak at m/z 138, which corresponds to the dehydrated retronecine base. Other significant fragments are observed at m/z 238, 192, 154, 120, 111, and 94. The fragment at m/z 120 is also a characteristic ion for the retronecine base.
The fragmentation of the retronecine moiety itself is well-understood. Key fragment ions for the retronecine base include m/z 138, 120, and 94. The presence of a strong ion at m/z 138 is indicative of a 9-O-monoester of retronecine. In general, for 9-O-esters of retronecine, characteristic ions at m/z 156, 138, and 93 are observed.
A comprehensive analysis of the mass spectrometric data for 9-O-Angeloylretronecine-N-oxide is presented in the table below.
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Origin |
|---|---|---|
| 254 | - | [M+H]+ |
| 238 | 5 | [M+H - O]+ |
| 192 | 4 | - |
| 154 | 33 | - |
| 138 | 100 | [Retronecine base - H2O]+ |
| 120 | 7 | Fragment of Retronecine base |
| 111 | 1 | - |
| 94 | 1 | Fragment of Retronecine base |
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the retronecine core, the angeloyl moiety, and their connectivity.
The NMR data for the retronecine base has been thoroughly characterized. These reference values are crucial for confirming the presence of this necine base in this compound. The chemical shifts of the protons and carbons in the retronecine structure are sensitive to their local environment and provide a unique fingerprint.
The table below summarizes the ¹H and ¹³C NMR chemical shifts for the retronecine base.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
Note: Complete NMR data for this compound is not publicly available. The table presents the known data for the retronecine base, which is a substructure of this compound.
Chromatographic Retention Data for Identification and Comparison (e.g., Retention Indices)
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation and identification of this compound from complex mixtures. Retention data, such as retention indices, provide a standardized measure for comparing and identifying compounds across different analytical systems.
The table below provides an example of a Kovats retention index for a related pyrrolizidine alkaloid.
| Compound | Kovats Retention Index (Standard Non-Polar Column) |
|---|---|
| 7-Angeloyl-9-(hydroxypropenoyl) retronecine | 2053 |
Stereochemical Determination and Chiral Analysis
The stereochemistry of this compound is a critical aspect of its chemical identity, as different stereoisomers can exhibit distinct biological activities. The molecule contains multiple chiral centers, primarily within the retronecine base, and the angelic acid moiety exists as a geometric isomer (Z-isomer).
The absolute configuration of the chiral centers in the retronecine base is well-established. However, the specific stereochemical analysis of this compound itself is not widely reported. Chiral analytical techniques are necessary to separate and identify the different enantiomers and diastereomers that may exist.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for the separation of enantiomers of pyrrolizidine alkaloids. The choice of the chiral selector in the stationary phase is crucial for achieving effective separation. Various types of CSPs, including polysaccharide-based, protein-based, and cyclodextrin-based columns, can be employed for the chiral resolution of alkaloids. The development of a specific chiral HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of its stereoisomers.
Biological and Ecological Roles of 9 Angeloylretronecine
Role in Plant Defense Mechanisms and Chemical Ecology
Pyrrolizidine (B1209537) alkaloids (PAs), including 9-Angeloylretronecine, are fundamental components of a plant's chemical defense system. They are produced to protect the plant from a wide array of external threats, contributing significantly to its survival and reproductive success in diverse ecosystems.
A primary ecological function of this compound and other PAs is to deter feeding by herbivores wikipedia.orgmdpi.com. These alkaloids often act as potent antifeedants, compounds that repel herbivores through toxicity or distaste wikipedia.org. When an herbivore ingests plant material containing these alkaloids, it may experience adverse effects, leading to feeding cessation. This chemical defense mechanism is effective against a broad range of generalist herbivores. The production of such defensive compounds is an adaptive strategy that allows plants to minimize tissue damage caused by insects and other animals nih.govresearchgate.net. Some specialist insects, however, have co-evolved mechanisms to not only tolerate but also sequester these alkaloids for their own defense against predators wikipedia.org.
Plants synthesize pyrrolizidine alkaloids as a defense mechanism not only against herbivores but also against microbial pathogens wikipedia.orgzju.edu.cn. The presence of these compounds in plant tissues can inhibit the growth and proliferation of pathogenic microorganisms. This defensive role is crucial, as plants, being stationary, must constantly defend against a variety of bacteria, fungi, and viruses present in their environment nih.gov. The evolution of these chemical defenses may have been driven by the constant pressure exerted by pathogens over millions of years zju.edu.cn. The metabolic pathways leading to compounds like this compound are a key part of the plant's innate immune system, providing a ready chemical barrier against infection nih.gov.
The ecological role of this compound extends to mediating complex chemical interactions within its ecosystem. In plant-insect dynamics, besides acting as a direct deterrent, the chemical profile of a plant, including its PA content, can influence insect behavior in various ways.
Furthermore, these alkaloids are involved in plant-plant interactions through a process known as allelopathy zju.edu.cn. Allelopathy is the release of biochemicals by one plant that can influence the germination, growth, survival, and reproduction of neighboring plants nih.govmdpi.com. Pyrrolizidine alkaloids can be released into the soil through root exudates or the decomposition of plant litter. This can inhibit the growth of competing plant species, giving the alkaloid-producing plant a competitive advantage in accessing resources like water, sunlight, and soil nutrients zju.edu.cn.
Antimicrobial Activities
Research has demonstrated that various pyrrolizidine alkaloids possess significant antimicrobial properties. These compounds can inhibit the growth of or kill a range of microorganisms, including both bacteria and fungi.
Studies have shown that this compound exhibits antibacterial properties. Specifically, this compound, when isolated from the aerial parts of Heliotropium bursiferum, demonstrated antimicrobial activity against the Gram-positive bacterium Bacillus subtilis at a concentration of 50 mg/mL nih.gov.
The broader class of pyrrolizidine alkaloids has shown efficacy against several pathogenic bacteria. PAs have been reported to inhibit the growth of human pathogens such as Escherichia coli, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus nih.govbiorxiv.org. The mechanism of action can involve the disruption of bacterial cell membranes, leading to cell death wikipedia.org. For instance, a novel synthesized pyrrolizidine alkaloid, designated PA-1, showed strong activity against S. aureus, B. subtilis, and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL nih.govnih.gov.
| Bacterium | Efficacy Data | Reference |
|---|---|---|
| Bacillus subtilis | Active at 50 mg/mL | nih.gov |
| Escherichia coli | No specific data for this compound. Other PAs show activity. | wikipedia.orgnih.govnih.gov |
| Streptococcus pneumoniae | No specific data for this compound. Other PAs show activity. | nih.govbiorxiv.org |
| Staphylococcus aureus | No specific data for this compound. Other PAs show activity. | nih.govnih.govnih.gov |
This compound has also been identified as having antifungal properties. In the same study mentioned previously, it was active against the phytopathogenic fungi Candida tropicalis and Aspergillus niger at a dose of 50 mg/mL nih.gov.
This aligns with findings for other pyrrolizidine alkaloids. For example, retronecine (B1221780) derivatives have been found to slow the growth of several strains of Fusarium oxysporum, a fungus closely related to Fusarium moniliforme wikipedia.org. The synthetic PA-1 also demonstrated activity against Aspergillus niger and Candida albicans nih.gov. The ability of these compounds to combat fungal pathogens is a key aspect of their defensive role in the producing plant.
| Fungus | Efficacy Data | Reference |
|---|---|---|
| Candida tropicalis | Active at 50 mg/mL | nih.gov |
| Aspergillus niger | Active at 50 mg/mL | nih.gov |
| Fusarium moniliforme | No specific data for this compound. Other retronecine derivatives are active against Fusarium oxysporum. | wikipedia.org |
Anti-biofilm Properties
Research into the specific anti-biofilm properties of this compound is an emerging area. However, related studies have highlighted its antimicrobial capabilities. Investigations have shown that this compound, isolated from the aerial parts of Heliotropium bursiferum, demonstrated antimicrobial activity against Bacillus subtilis. nih.gov It was also found to be effective against the phytopathogenic fungi Candida tropicalis and Aspergillus niger at a concentration of 50 mg/mL. nih.gov While antimicrobial action is a prerequisite for preventing biofilm formation, it is distinct from disrupting established biofilms. The ability of microorganisms to form biofilms provides significant protection against environmental stresses and antimicrobial agents. mdpi.comnih.gov The development of compounds that can inhibit biofilm formation or disrupt mature biofilms is a key area of research. mdpi.comnih.govnih.gov Further studies are needed to determine if the antimicrobial effects of this compound extend to specific anti-biofilm mechanisms, such as inhibiting bacterial adhesion, disrupting the extracellular matrix, or interfering with quorum sensing pathways. researchgate.net
Antioxidant Activities
The role of pyrrolizidine alkaloids (PAs), including this compound, in oxidative processes is complex. Some studies on plant extracts containing PAs have indicated potential antioxidant effects. For instance, extracts from Senecio delphinifolius, which are known to contain PAs, have demonstrated good antioxidant activity. researchgate.net Similarly, certain acetone (B3395972) extracts containing PAs showed moderate antioxidant activity with an IC₅₀ value of 9.83 ± 0.31 µg/mL. researchgate.net
Conversely, the mechanism of toxicity for many PAs is linked to the generation of reactive oxygen species, leading to increased oxidative stress. researchgate.net The metabolic activation of PAs in the liver can produce reactive metabolites that bind to cellular components like DNA and proteins, contributing to cytotoxicity and hepatotoxicity. researchgate.netwikipedia.orgmdpi.com This dual role suggests that while some PA-containing extracts may exhibit free-radical scavenging capabilities in vitro, the in vivo effects of the individual compounds can be pro-oxidant, particularly after metabolic processing.
Table 1: Antioxidant Activity of a Pyrrolizidine Alkaloid-Containing Extract
| Extract/Compound | Assay | Result (IC₅₀) | Source |
|---|---|---|---|
| Acetone Extract (containing PAs) | Antioxidant Activity | 9.83 ± 0.31 µg/mL | researchgate.net |
| Trolox (Control) | Antioxidant Activity | 6.17 ± 0.43 µg/mL | researchgate.net |
| Ascorbic Acid (Control) | Antioxidant Activity | 6.57 ± 0.98 µg/mL | researchgate.net |
Broader Pharmacological Properties of Pyrrolizidine Alkaloids in Relevant Research Contexts
Pyrrolizidine alkaloids as a class have demonstrated notable anti-inflammatory properties. mdpi.com The anti-inflammatory activity of several PAs has been evaluated by measuring their ability to inhibit lipopolysaccharide-induced nitric oxide (NO) production in macrophage cells. nih.govnih.gov For example, europine, a PA isolated from Heliotropium digynum, showed significant inhibition of NO production with an IC₅₀ value of 7.9 µM. nih.gov Other PAs, such as heliotrine (B1673042) and its N-oxide, also exhibited inhibitory effects. nih.gov This suggests a potential mechanism of action for PAs in modulating inflammatory pathways, which are often implicated in various diseases. nih.gov
Table 2: Anti-inflammatory Activity of Select Pyrrolizidine Alkaloids
| Compound | Assay | Result (IC₅₀) | Source |
|---|
The antineoplastic properties of pyrrolizidine alkaloids have been a subject of significant research interest. wikipedia.orgnih.gov Early studies identified that PAs could kill cancer cells, but this line of research was largely halted due to their severe hepatotoxicity. nagoya-u.ac.jpdrugtargetreview.com The toxicity arises when PAs are metabolized in the liver, converting them into a reactive "active form" that damages the DNA of cells, including healthy liver cells. nagoya-u.ac.jpdrugtargetreview.comnih.gov
Recent research has explored innovative strategies to overcome this limitation. One promising approach involves the "on-site synthesis" of the active PA form directly at the tumor site, thereby minimizing systemic toxicity. nagoya-u.ac.jpdrugtargetreview.com In this method, a molecular precursor of the PA is administered and then converted to its cytotoxic active form near cancer cells using a targeted artificial metalloenzyme. drugtargetreview.comnih.gov In cell-based assays, this technique substantially suppressed the growth of targeted cancer cells without causing toxicity to untargeted cells, suggesting a potential new avenue for cancer treatment. nih.gov Other research has shown that the PA lycopsamine (B1675737) can induce apoptosis and autophagy in A549 lung cancer cells in a dose-dependent manner. nih.gov
This compound has been specifically identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve signal transmission. nih.govnih.gov In a bioassay-guided study of extracts from Echium confusum, this compound (referred to as 7-O-angeloylretronecine) was isolated and, along with other related PAs, showed moderate AChE inhibitory activity. nih.gov The IC₅₀ values for the group of four alkaloids isolated in the study ranged from 0.276 to 0.769 mM. nih.gov The inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. researchgate.netresearchgate.net The interaction of PAs with neuroreceptors and enzymes like AChE is also believed to be part of their natural function as a defense mechanism in plants against herbivores. nih.govbohrium.com
**Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of PAs from *Echium confusum***
| Compound | Result (IC₅₀) | Source |
|---|
Structure Activity Relationship Sar Studies of 9 Angeloylretronecine and Analogs
Influence of the Necine Base Structure on Biological Activity
The necine base is the bicyclic core of the pyrrolizidine (B1209537) alkaloid. Its structural characteristics are fundamental to the molecule's bioactivity. The most critical feature for the biological activity of many PAs is the presence of a double bond at the 1,2-position of the pyrrolizidine ring. mdpi.commdpi.com
Unsaturated vs. Saturated Necine Bases: Necine bases like retronecine (B1221780) and its C-7 diastereomer, heliotridine (B129409), are 1,2-unsaturated. nih.govwikipedia.org This unsaturation is a prerequisite for metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). wikipedia.org These electrophilic metabolites are capable of alkylating cellular macromolecules, which is a key mechanism of their biological effects. In contrast, necine bases that are saturated at the 1,2-position, such as platynecine, are generally considered to be less biologically active because they cannot be readily converted into these reactive pyrrolic intermediates. wikipedia.org
Stereochemistry of the Necine Base: Retronecine and heliotridine are stereoisomers, differing in the orientation of the hydroxyl group at the C-7 position. nih.gov This stereochemical difference can influence the rate and nature of metabolic activation and detoxification pathways. Studies have shown that heliotridine-based esters can sometimes exhibit different activity profiles compared to their retronecine-based counterparts, potentially due to differences in how they are processed by metabolic enzymes. nih.gov For instance, heliotridine-based alkaloids have been observed to yield more pyrrolic metabolites than similar retronecine esters. nih.gov
| Necine Base | Structure Type | Key Structural Feature | General Biological Activity Potential |
|---|---|---|---|
| Retronecine | Unsaturated | 1,2-double bond, 7α-OH | High (precursor to reactive metabolites) |
| Heliotridine | Unsaturated | 1,2-double bond, 7β-OH | High (precursor to reactive metabolites) |
| Platynecine | Saturated | No 1,2-double bond | Low |
| Otonecine | Unsaturated | 1,2-double bond, monocyclic, C-8 keto group | High (forms different reactive metabolites) |
Impact of Esterification Position (C-7 vs. C-9) on Bioactivity Profiles
Retronecine possesses two hydroxyl groups available for esterification: a primary allylic alcohol at C-9 and a secondary alcohol at C-7. mdpi.com The position of the necic acid ester has a significant impact on the molecule's reactivity, stability, and ultimately, its biological activity.
Research into the specific activities of these isomers has revealed distinct profiles. For example, 7-O-angeloylretronecine has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE), an activity explored in the context of neurodegenerative conditions. wikipedia.org While both isomers are derived from the same bioactive necine base and necic acid, the spatial arrangement of the ester group dictates how the molecule interacts with specific enzymes and receptors, leading to different biological outcomes.
| Compound | Esterification Position | Known Biological Activity |
|---|---|---|
| 9-Angeloylretronecine | C-9 (Primary allylic) | Antimicrobial activity nih.gov |
| 7-Angeloylretronecine | C-7 (Secondary) | Acetylcholinesterase (AChE) inhibition wikipedia.orgresearchgate.net |
Contribution of the Necic Acid Moiety to Molecular Function
The necic acid component, which forms the ester with the necine base, plays a crucial role in modulating the biological activity of the entire molecule. The structural diversity of necic acids is a major contributor to the wide range of PAs found in nature. nih.gov In this compound, the necic acid is angelic acid, a branched, five-carbon monocarboxylic acid.
The properties of the necic acid influence several key factors:
Steric Hindrance: The bulkiness of the necic acid can sterically hinder the approach of metabolic enzymes or the hydrolysis by esterases, thereby affecting the rate of both activation and detoxification. nih.gov Highly branched necic acids are often associated with greater biological activity. nih.gov
Binding Interactions: The necic acid moiety can participate in binding to the active sites of target enzymes or receptors, contributing to the molecule's specific biological effects.
The angelic acid in this compound is a relatively simple, unsaturated C5 acid. Its geometric isomer is tiglic acid. Swapping angelic acid for other necic acids would produce analogs with different activity profiles. For example, esterification with larger, more complex dicarboxylic acids leads to the formation of macrocyclic diesters, which typically exhibit much higher biological potency than monoesters like this compound.
| Necic Acid Example | Structural Class | Potential Influence on Bioactivity |
|---|---|---|
| Angelic Acid | C5 Monocarboxylic | Forms monoesters of moderate activity |
| Tiglic Acid | C5 Monocarboxylic | Geometric isomer of angelic acid; forms similar monoesters |
| Echimidinic Acid | C7 Monocarboxylic | Forms more complex mono- or diesters |
| Senecic Acid | C10 Dicarboxylic | Forms highly potent macrocyclic diesters |
Comparative Bioactivity Assessments with Other Pyrrolizidine Alkaloids
The biological activity of this compound is best understood when compared to other PAs with different structural motifs. The general hierarchy of PA potency, based on the esterification pattern, is widely recognized. nih.govnih.gov
Monoesters: Compounds like this compound, which have a single necic acid, are generally considered to be the least potent class of unsaturated PAs. mdpi.comnih.gov Their biological activity is often moderate. For example, this compound has been reported to possess antimicrobial activity against organisms such as Bacillus subtilis, Candida tropicalis, and Aspergillus niger. nih.gov
Open-Chain Diesters: These PAs, such as echimidine (B1671080) and lasiocarpine, are esterified at both the C-7 and C-9 positions with two separate necic acids. They are generally more potent than monoesters. nih.govmdpi.com The presence of two ester groups allows for two potential alkylation sites on the activated pyrrolic ring, increasing their reactivity with cellular macromolecules.
Macrocyclic Diesters: PAs like senecionine (B1681732) and retrorsine, where a single dicarboxylic necic acid esterifies both the C-7 and C-9 hydroxyls to form a large ring, are typically the most biologically active and potent. nih.govnih.gov The rigid, cyclic structure holds the two potential alkylating centers (C-7 and C-9) in a conformationally constrained arrangement, which is highly effective at cross-linking DNA and other macromolecules. nih.gov
This structural hierarchy is reflected in various bioassays. For instance, in studies of cytotoxicity and genotoxicity, macrocyclic diesters consistently show the highest potency, followed by open-chain diesters, with monoesters being significantly less active. researchgate.net
| Compound | PA Structural Class | Reported Biological Activity | Relative Potency |
|---|---|---|---|
| This compound | Monoester | Antimicrobial nih.gov | Low |
| Lasiocarpine | Open-Chain Diester | Antimicrobial, Genotoxic wikipedia.orgresearchgate.net | Medium |
| Echimidine | Open-Chain Diester | AChE Inhibition wikipedia.org | Medium |
| Senecionine | Macrocyclic Diester | Genotoxic, Cytotoxic nih.govmdpi.com | High |
| Retrorsine | Macrocyclic Diester | Genotoxic, Cytotoxic nih.govresearchgate.net | High |
Research Directions and Future Perspectives in 9 Angeloylretronecine Studies
Comprehensive Elucidation of Detailed Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of pyrrolizidine (B1209537) alkaloids, including 9-Angeloylretronecine, originates from the polyamines putrescine and spermidine (B129725). wikipedia.orgnih.gov The pathway's first specific enzyme is homospermidine synthase (HSS), which catalyzes the formation of homospermidine. wikipedia.orgnih.gov Subsequent steps involve oxidation by copper-dependent diamine oxidases, leading to cyclization that forms the core pyrrolizidine structure, specifically the necine base. wikipedia.orgnih.gov For this compound, this base is retronecine (B1221780). The final step is the esterification of the retronecine base with angelic acid. nih.gov Angelic acid itself is synthesized from the amino acid L-isoleucine. nih.gov
While this general pathway is understood, significant gaps in knowledge remain, representing key areas for future research. The specific enzymes and intermediates involved in the later stages, particularly the desaturation and hydroxylation steps leading to retronecine and the final esterification with an activated form of angelic acid, require definitive identification and characterization. wikipedia.org
Furthermore, the regulatory networks governing PA biosynthesis are largely unexplored. Research into other plant secondary metabolites suggests that transcription factors from families such as MYB and basic-helix-loop-helix (bHLH) are likely involved in regulating the expression of biosynthetic genes. nih.govnih.gov The influence of hormonal signaling pathways, such as those mediated by ethylene, and environmental cues like light also present critical avenues for investigation to fully comprehend how and why plants modulate the production of this compound. nih.govnih.gov
Table 1: Key Stages in the General Biosynthetic Pathway of Pyrrolizidine Alkaloids
| Step | Precursor(s) | Key Enzyme Class/Family | Intermediate/Product |
| 1. Homospermidine Formation | Putrescine, Spermidine | Homospermidine Synthase (HSS) | Homospermidine |
| 2. Oxidation & Cyclization | Homospermidine | Copper-Dependent Diamine Oxidases | Pyrrolizidine-1-carbaldehyde |
| 3. Necine Base Formation | Pyrrolizidine-1-carbaldehyde | Reductases, Hydroxylases | Retronecine |
| 4. Necic Acid Formation | L-isoleucine | Various | Angelic Acid |
| 5. Esterification | Retronecine, Activated Angelic Acid | Transferase (putative) | This compound |
Development of Advanced Analytical Methods for Enhanced Detection and Profiling
The accurate detection and quantification of this compound in various matrices are crucial for research in biosynthesis, ecology, and biological activity. Current methodologies heavily rely on liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net Techniques such as LC-MS/MS, ultra-high-performance liquid chromatography high-resolution mass spectrometry (UHPLC-HRMS), and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) have proven to be rapid, sensitive, and specific for identifying and profiling PAs in plant extracts. researchgate.netresearchgate.netnih.govnih.gov
Future research in this area should focus on developing untargeted metabolomics approaches to discover novel or unexpected PAs that coexist with this compound. nih.gov Creating methodologies for quantifying the total PA content based on the retronecine core could streamline analysis and avoid the underestimation that occurs due to the limited availability of certified standards for every individual PA. nih.gov Additionally, enhancing methods for in-situ analysis, such as mass spectrometry imaging, could provide invaluable insights into the specific localization of this compound within plant tissues, which is essential for understanding its physiological and ecological roles.
Investigation of Genetic Diversity and Alkaloid Content Variability in Plant Populations
Significant variability in the concentration and composition of pyrrolizidine alkaloids is a well-documented phenomenon, occurring not only between different plant species but also among individuals within the same species. nih.govfrontiersin.orgnih.gov Studies on various PA-producing plants, such as those from the genera Senecio and Lolium, have revealed that the accumulation patterns of these alkaloids can differ based on the plant's developmental stage and growing conditions. nih.govnih.gov This intraspecies variation points to a strong genetic component controlling PA biosynthesis and accumulation. nih.govfrontiersin.org
Future research should employ modern genetic tools to explore this diversity in plants that produce this compound. nih.gov Techniques like Genotyping-by-Sequencing (GBS) can be used to investigate the genetic diversity within and between populations. nih.gov By correlating this genetic data with detailed chemical profiles (chemotaxonomy), researchers can identify specific genes or genetic markers associated with high or low production of this compound. This knowledge is fundamental for understanding the evolutionary pressures that shape chemical defense strategies in plants and could have applications in agricultural contexts where the presence of PA-producing weeds is a concern. nih.govresearchgate.net
Table 2: Factors Influencing Pyrrolizidine Alkaloid Variability in Plants
| Factor | Description | Potential Impact on this compound Content |
| Genetic Makeup | Variation in genes encoding biosynthetic enzymes and regulatory factors. | Determines the baseline capacity for production and the specific types of PAs synthesized. |
| Plant Development | Changes in gene expression and resource allocation throughout the plant's life cycle (e.g., seedling vs. flowering). | PA concentration may peak at stages when the plant is most vulnerable to herbivory. nih.gov |
| Environmental Conditions | Factors such as nutrient availability, light exposure, and water stress. | Can upregulate or downregulate the biosynthetic pathways as part of the plant's stress response. |
| Herbivore/Pathogen Pressure | The presence of natural enemies can induce the production of chemical defenses. | Increased herbivory may lead to higher localized or systemic concentrations of the alkaloid. nih.gov |
In-depth Exploration of Ecological Functions and Interspecies Chemical Communication
The primary ecological role attributed to pyrrolizidine alkaloids is chemical defense against herbivores and pathogens. wikipedia.orgnih.govmdpi.com These compounds can act as deterrents or toxins to a wide range of generalist herbivores. nih.gov However, the ecological functions of PAs extend beyond simple defense. Some specialist insects have evolved to not only tolerate but also sequester these alkaloids from their host plants. A classic example is the moth Utetheisa ornatrix, which uses sequestered PAs as a defense mechanism against its own predators and as a component of mating pheromones. wikipedia.org
Future studies should investigate the specific ecological interactions mediated by this compound. This involves identifying which herbivores are effectively deterred by this compound and which specialist insects may have co-evolved to utilize it. Research should also explore its potential antimicrobial and antifungal properties in a natural context, determining if it protects the plant against specific soil-borne or airborne pathogens. nih.gov Understanding these interactions is key to painting a complete picture of the chemical ecology of the plants that produce this specific alkaloid.
Design and Synthesis of Derivatives for Targeted Biological Activity Modulation
The chemical structure of this compound, with its retronecine core and angeloyl ester group, provides a scaffold that can be modified to create novel derivatives. The field of synthetic organic chemistry offers various strategies for producing derivatives of pyrrolizidine and related heterocyclic structures. wikipedia.orgmdpi.com The goal of such synthetic efforts is to modulate biological activity, potentially enhancing desired effects while minimizing others. nih.govresearchgate.net
Future research in this domain should focus on the targeted synthesis of this compound analogues. By altering the esterifying acid, modifying the stereochemistry, or adding functional groups to the necine base, chemists can create a library of related compounds. mdpi.com These new molecules can then be screened for a range of biological activities, such as antimicrobial, anti-inflammatory, or acetylcholinesterase-inhibiting properties. wikipedia.orgnih.gov This approach allows for the exploration of structure-activity relationships, providing insights into which parts of the molecule are essential for specific biological effects and guiding the design of compounds with potentially beneficial applications. researchgate.net
Mechanistic Studies of Observed Biological Activities (Beyond Toxicity Considerations)
Beyond their well-known toxicity, certain PAs and their derivatives have been shown to possess other biological activities. For instance, this compound has demonstrated antimicrobial activity against Bacillus subtilis and antifungal effects against Candida tropicalis and Aspergillus niger. nih.gov A closely related isomer, 7-Angeloylretronecine, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. wikipedia.org Other PAs have shown potential antiviral and antineoplastic activities. wikipedia.org
A critical direction for future research is to move beyond simple screening and conduct in-depth mechanistic studies to understand how this compound and its derivatives exert these non-toxic effects. For its antimicrobial activity, research could investigate whether it disrupts cell membranes, inhibits essential enzymes, or interferes with other microbial processes. wikipedia.org For its potential AChE inhibition, studies could involve enzyme kinetics and molecular modeling to understand the binding interaction. The compound Ingenol 3-angelate, which shares the angeloyl moiety, is known to activate Protein Kinase C (PKC), suggesting that this pathway could also be a relevant area of investigation for this compound. researchgate.net Elucidating these mechanisms is essential for evaluating the true potential of this compound or its derivatives for any therapeutic or biotechnological application.
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating 9-Angeloylretronecine from plant sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography or preparative TLC. Key steps include:
- Plant Material Selection : Aerial parts of Alkanna orientalis or flowers of Chromolaena odorata are common sources .
- Purity Validation : Confirmation via HPLC coupled with mass spectrometry (MS) or NMR spectroscopy to ensure structural integrity .
- Reference Standards : Use authenticated samples (e.g., CAS 6922-62-9) for comparative analysis .
Q. How can researchers confirm the identity of this compound in a new plant species?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopic Analysis : Compare NMR (¹H, ¹³C, 2D-COSY) and MS data with published spectra .
- Chromatographic Cross-Validation : Use retention times from HPLC or GC-MS against known standards .
- Optical Activity : Measure specific rotation ([α]D values; e.g., +2.01 in ethanol) to distinguish stereoisomers .
Q. What are the primary challenges in quantifying this compound in complex matrices?
- Methodological Answer : Key challenges include:
- Matrix Interference : Use solid-phase extraction (SPE) or derivatization to reduce background noise .
- Sensitivity Limits : Employ high-resolution MS (HRMS) or fluorescence detection for trace amounts .
- Calibration Curves : Prepare using purified standards, ensuring linearity across expected concentration ranges .
Advanced Research Questions
Q. How do structural modifications (e.g., N-oxidation) alter the bioactivity of this compound?
- Methodological Answer :
- Comparative Assays : Test this compound and its N-oxide (CAS 27773-86-0) in in vitro models (e.g., antibacterial assays against Staphylococcus aureus). Note that N-oxidation may reduce toxicity while retaining activity .
- Structure-Activity Relationship (SAR) Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial cell wall synthases) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Address discrepancies via:
- Purity Assessment : Verify compound purity (>95%) via HPLC and elemental analysis to exclude confounding impurities .
- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .
- Meta-Analysis : Systematically review literature to identify trends (e.g., higher efficacy in gram-positive vs. gram-negative bacteria) .
Q. What are the biosynthetic pathways of this compound, and how can they be elucidated?
- Methodological Answer :
- Isotopic Labeling : Feed plants with ¹³C-labeled precursors (e.g., ornithine or putrescine) to track alkaloid biosynthesis .
- Gene Knockout Studies : Use CRISPR/Cas9 to silence putative genes (e.g., homospermidine synthase) in Alkanna spp. and monitor metabolite profiles .
Q. How does the ecological role of this compound (e.g., as a pheromone in Longitarsus beetles) influence its chemical stability?
- Methodological Answer :
- Field vs. Lab Studies : Compare compound stability in natural environments (e.g., soil pH, microbial activity) vs. controlled lab conditions .
- Degradation Kinetics : Use LC-MS to monitor degradation products under UV exposure or enzymatic treatments .
Methodological Best Practices
- Data Reproducibility : Document experimental parameters (solvent ratios, temperature gradients) in supplemental materials .
- Ethical Compliance : Obtain permits for plant collection and adhere to Nagoya Protocol guidelines .
- Statistical Rigor : Report p-values and confidence intervals for bioactivity data; avoid vague terms like "significant" without statistical backing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
